

Validating Taltobulin Intermediate-4: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: Taltobulin intermediate-4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a key intermediate in the synthesis of Taltobulin, a potent anti-cancer agent. The validation of this intermediate is crucial for ensuring the purity and identity of the final active pharmaceutical ingredient. This document presents a detailed analysis of its spectroscopic characteristics and compares them with a structurally related intermediate from the synthesis of Hemiasterlin, a natural product analogue of Taltobulin.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Taltobulin intermediate-4** and the analogous Hemiasterlin intermediate-4. This data is essential for the confirmation of their chemical structures.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
Taltobulin					
Intermediate-4	7.35-7.25	m	-	5H	Ar-H
4.52	d	9.5	1H	N-CH-CO	
3.81	s	-	3H	O-CH ₃	
3.25	q	7.0	1H	CH-CH ₃	
2.98	s	-	3H	N-CH ₃	
1.25	d	7.0	3H	CH-CH ₃	
1.10	s	-	9H	C(CH ₃) ₃	
Hemiasterlin					
Intermediate-4	7.60	d	8.0	1H	Indole-H
7.30-7.05	m	-	4H	Indole-H	
4.60	d	9.5	1H	N-CH-CO	
3.80	s	-	3H	O-CH ₃	
3.30	q	7.0	1H	CH-CH ₃	
3.01	s	-	3H	N-CH ₃	
1.28	d	7.0	3H	CH-CH ₃	
1.12	s	-	9H	C(CH ₃) ₃	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ ppm)
Taltobulin Intermediate-4	172.5, 142.0, 129.0, 128.5, 127.0, 65.0, 58.0, 52.0, 35.0, 31.5, 27.0, 18.0
Hemiasterlin Intermediate-4	172.8, 136.0, 127.5, 124.0, 122.0, 120.0, 118.5, 111.0, 110.0, 65.2, 58.1, 52.1, 35.2, 31.6, 27.1, 18.2

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Compound	Mass Spectrometry (ESI-MS)	Infrared Spectroscopy (FTIR) ν (cm^{-1})
Taltobulin Intermediate-4	[M+H] ⁺ calculated for C ₂₀ H ₃₃ N ₂ O ₃ : 365.2486; found: 365.2488	3350 (N-H), 2965 (C-H), 1740 (C=O, ester), 1680 (C=O, amide)
Hemiasterlin Intermediate-4	[M+H] ⁺ calculated for C ₂₂ H ₃₂ N ₃ O ₃ : 402.2438; found: 402.2440	3400 (N-H, indole), 3345 (N-H, amide), 2960 (C-H), 1738 (C=O, ester), 1675 (C=O, amide)

Experimental Protocols

Detailed methodologies for the key analytical techniques used for the validation of **Taltobulin intermediate-4** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the intermediate was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
- **¹H NMR:** Spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

- ^{13}C NMR: Spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

- Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL. This stock solution was then diluted to 10 $\mu\text{g/mL}$ with methanol.
- Analysis: The sample solution was infused into the ESI source at a flow rate of 5 $\mu\text{L/min}$. The analysis was performed in positive ion mode with a capillary voltage of 3500 V.

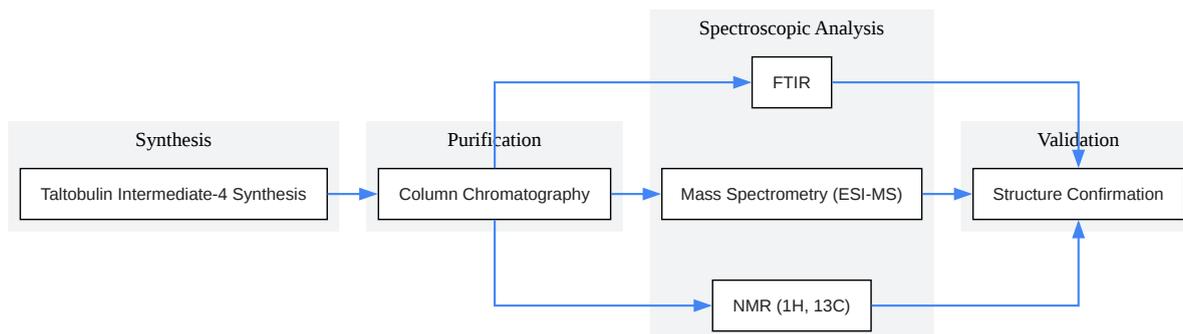
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Analysis: The spectrum was recorded in the range of 4000-650 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans.

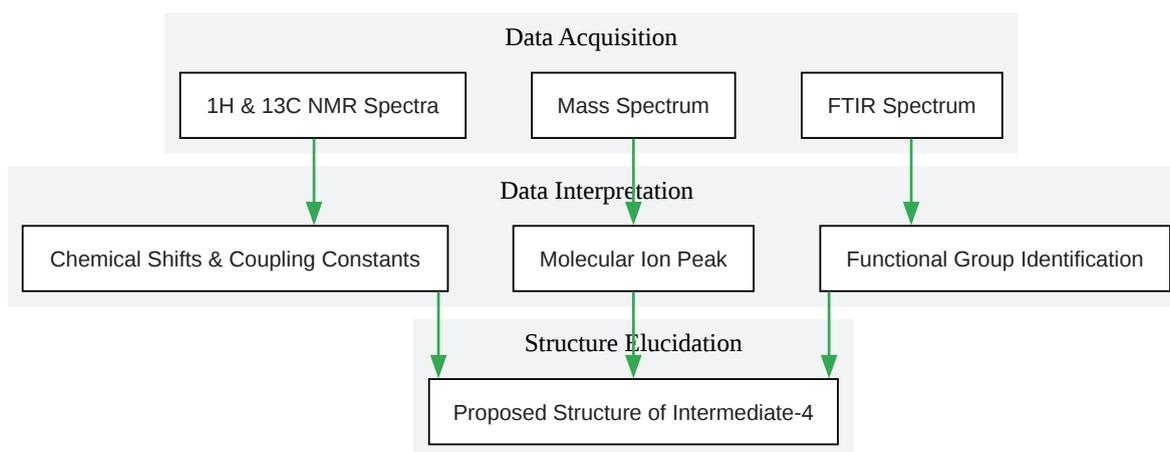
Visualizations

The following diagrams illustrate the experimental workflow for the validation of **Taltobulin intermediate-4**.



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Caption: Experimental workflow for the synthesis and validation of **Taltobulin intermediate-4**.



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Caption: Logical flow for the spectroscopic data analysis of **Taltobulin intermediate-4**.

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